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Compound of Interest

Compound Name: 2-Iodopyridin-3-ol

Cat. No.: B189409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3-

Hydroxy-2-iodopyridine as a versatile building block in synthetic organic chemistry, particularly

in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable

precursor for the synthesis of a wide range of substituted 3-hydroxypyridine derivatives, a

scaffold present in numerous biologically active molecules.

Introduction
3-Hydroxy-2-iodopyridine is a key synthetic intermediate possessing two reactive sites: a

hydroxyl group amenable to O-alkylation or conversion to a triflate, and an iodo group at the 2-

position, which is highly reactive in various cross-coupling reactions. The pyridine nitrogen also

influences the reactivity of the ring system. This combination of functionalities allows for the

regioselective introduction of diverse substituents, making it a valuable tool in the synthesis of

complex molecules for drug discovery and materials science.

Physicochemical Properties and Safety Information
Table 1: Physicochemical Data for 3-Hydroxy-2-iodopyridine
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Property Value

CAS Number 40263-57-8

Molecular Formula C₅H₄INO

Molecular Weight 221.00 g/mol

Appearance White to tan crystalline solid

Melting Point 189-193 °C[1]

Solubility Slightly soluble in water

Safety Precautions: 3-Hydroxy-2-iodopyridine is classified as harmful and an irritant.[2] It is

irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective

equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this

compound.[2] All manipulations should be performed in a well-ventilated fume hood.

Application 1: Suzuki-Miyaura Cross-Coupling
Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.

While direct coupling with 3-Hydroxy-2-iodopyridine can be challenging due to potential

interference from the acidic hydroxyl group, a common and effective strategy involves the

protection of the hydroxyl group prior to the cross-coupling reaction. A subsequent deprotection

step reveals the desired 2-aryl-3-hydroxypyridine.

Alternatively, the hydroxyl group can be converted to a triflate, which can then participate in a

Suzuki-Miyaura coupling to introduce a substituent at the 3-position after the 2-position has

been functionalized.

Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: Workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

Protocol: General Procedure for Suzuki-Miyaura
Coupling of a Protected 2-Iodopyridine Derivative
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This protocol is a general guideline based on established procedures for similar substrates.

Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

Protected 3-hydroxy-2-iodopyridine (e.g., 3-(benzyloxy)-2-iodopyridine) (1.0 equiv)

Arylboronic acid (1.1 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

To a dry Schlenk flask containing a magnetic stir bar, add the protected 3-hydroxy-2-

iodopyridine, the arylboronic acid, and the base.

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle

three times.

Under a positive flow of inert gas, add the palladium catalyst.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)

Expecte
d Yield
of 4-
Aryl-2-
bromop
yridine
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)

K₂CO₃

(2)

Dioxane/

H₂O (4:1)
80-90 4-12 85-95

2

4-

Methoxy

phenylbo

ronic acid

PdCl₂(dp

pf) (3)

Cs₂CO₃

(2)

Toluene/

H₂O (4:1)
90-100 6-16 80-90

3

3-

Tolylboro

nic acid

Pd(PPh₃)

₄ (5)

K₃PO₄

(3)

DMF/H₂

O (5:1)
80 4-8 82-92

4

2-

Thiophen

eboronic

acid

Pd(PPh₃)

₄ (3)

K₂CO₃

(2)

Dioxane/

H₂O (4:1)
85 6-14 75-85

Note:

Yields

are

estimates

based on

analogou

s

reactions

and may

vary.

Application 2: Sonogashira Cross-Coupling
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The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties

into the 3-hydroxypyridine scaffold, which can then be further elaborated or may themselves

impart biological activity. Similar to the Suzuki coupling, protection of the hydroxyl group is

often a prudent step.

Experimental Workflow: Sonogashira Coupling

Protected 3-Hydroxy-2-iodopyridine

Sonogashira Reaction
with Terminal Alkyne

Workup and Purification

2-Alkynyl-3-(protected-oxy)pyridine

Click to download full resolution via product page

Caption: Workflow for the Sonogashira coupling of a protected 3-Hydroxy-2-iodopyridine.

Protocol: General Procedure for Sonogashira Coupling
This is a general protocol and may require optimization for specific substrates.

Materials:

Protected 3-hydroxy-2-iodopyridine (1.0 equiv)

Terminal alkyne (1.1 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
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Copper(I) iodide (CuI, 1-5 mol%)

Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

To a dry Schlenk flask, add the protected 3-hydroxy-2-iodopyridine, palladium catalyst, and

copper(I) iodide.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the anhydrous solvent and the amine base.

Add the terminal alkyne dropwise via syringe.

Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad

of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.

Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of

primary and secondary amines at the 2-position of the 3-hydroxypyridine core, a common

feature in many pharmaceutical agents.

Experimental Workflow: Buchwald-Hartwig Amination
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Protected 3-Hydroxy-2-iodopyridine
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Caption: Workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig
Amination
This is a general procedure and optimization of the ligand, base, and solvent may be

necessary for challenging substrates.

Materials:

Protected 3-hydroxy-2-iodopyridine (1.0 equiv)

Amine (1.1 - 1.5 equiv)

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1-1.2 times the Pd loading)

Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2 - 2.0 equiv)
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Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base

to a dry Schlenk tube.

Add the protected 3-hydroxy-2-iodopyridine and the amine.

Add the anhydrous solvent.

Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute with an organic solvent and filter through a plug of celite.

Wash the filtrate with water and brine, dry, and concentrate.

Purify the product by column chromatography.

Biological Activity of 3-Hydroxypyridine Derivatives
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities. While specific IC₅₀ values for compounds

derived directly from 3-Hydroxy-2-iodopyridine are not readily available in the initial literature

search, related structures have shown promise in various therapeutic areas. For instance,

substituted 3-hydroxypyridin-2(1H)-ones have been identified as inhibitors of influenza A

endonuclease.[1] The synthetic routes described above provide access to novel analogs that

can be screened for a variety of biological targets, including but not limited to:

Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many protein kinases.

Antiviral Agents: As demonstrated by the influenza endonuclease inhibitors.[1]
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Antibacterial and Antifungal Agents: The introduction of various lipophilic and hydrogen-

bonding groups can lead to compounds with antimicrobial properties.

Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active

drugs.

The protocols provided herein offer a foundation for the synthesis of libraries of 3-

hydroxypyridine derivatives for screening in drug discovery programs.

Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor

derived from 3-Hydroxy-2-iodopyridine, where the compound binds to the ATP-binding site of a

target kinase, thereby inhibiting downstream signaling.

Upstream Signal

Target Kinase Substrate ProteinATP -> ADP Phosphorylated Substrate Downstream Signaling Cellular Response

3-Hydroxypyridine
Derivative

Inhibition

Click to download full resolution via product page

Caption: Hypothetical inhibition of a kinase signaling pathway.

These application notes and protocols are intended to guide researchers in the effective use of

3-Hydroxy-2-iodopyridine as a versatile synthetic building block. By employing the described

cross-coupling reactions, a diverse array of novel 3-hydroxypyridine derivatives can be

accessed for further investigation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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